2-Amino-5-formylbenzonitrile

Catalog No.
S689594
CAS No.
22782-40-7
M.F
C8H6N2O
M. Wt
146.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-5-formylbenzonitrile

CAS Number

22782-40-7

Product Name

2-Amino-5-formylbenzonitrile

IUPAC Name

2-amino-5-formylbenzonitrile

Molecular Formula

C8H6N2O

Molecular Weight

146.15 g/mol

InChI

InChI=1S/C8H6N2O/c9-4-7-3-6(5-11)1-2-8(7)10/h1-3,5H,10H2

InChI Key

XAAOIISWHPZUEL-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C=O)C#N)N

Canonical SMILES

C1=CC(=C(C=C1C=O)C#N)N

Material Science

2-Amino-5-formylbenzonitrile has been used in the synthesis and growth of organic single crystals .

Method of Application: The compound was synthesized and grown as optically transparent single crystals by conventional slow evaporation solution technique (SEST) . The formation of new crystalline material was confirmed by the single-crystal X-ray diffraction (SXRD) analysis .

Results: The grown crystal possesses good thermal stability of about 187 °C . The third-order nonlinear optical (NLO) coefficients, such as nonlinear absorption ( β ), nonlinear refraction ( n2 ), and nonlinear susceptibility ( χ(3) ), have been evaluated . The optical limiting threshold of the grown crystal is found to be 7.8 mW/cm 2 .

Antibacterial Research

Synthesis of Thiosemicarbazone-Benzaldehyde Derivatives

2-Amino-5-formylbenzonitrile can potentially be used in the synthesis of thiosemicarbazone-benzaldehyde derivatives .

Method of Application: The compounds were synthesized by condensation reaction. These compounds were formed from the reaction of 4-methyl-3-thiosemicarbazide with p-dimethylaminobenzaldehyde, 5-nitrosalicylaldehyde and 4-formylbenzonitrile respectively .

Results: The in-vitro antibacterial studies proved that the compounds have a broad-spectrum antibacterial activity against bacterial isolates while 5NS (21.0 mm) and PDMA (9.5 mm) have higher antibacterial activities than the standard drug, streptomycin against Staphylococcus aureus (16.5 mm) and Pseudomonas aeruginosa (9.0 mm) respectively . Theoretical studies and molecular docking established the fact that these Schiff bases could be explored further as bioactive compounds against bacterial infections and also as corrosion inhibitors of metals in the oil and gas industry .

Synthesis of 3-Cyano-4-Fluorobenzyl Bromide

2-Fluoro-5-formylbenzonitrile, a derivative of 2-Amino-5-formylbenzonitrile, may be used in the synthesis of 3-cyano-4-fluorobenzyl bromide .

Synthesis of 2-Amino-5-bromo-benzonitrile

2-Amino-5-formylbenzonitrile can potentially be used in the synthesis of 2-amino-5-bromo-benzonitrile .

Method of Application: The compound was synthesized in a flame-dried round bottom flask with 2-amino-5-bromo-benzonitrile and THF. The solution was cooled to – 78 °C before n-BuLi in hexanes was added dropwise. The reaction was left to stir at -78 °C for 2 h before quenching with DMF .

Chemical Industry

It is often used in the synthesis of various organic compounds .

2-Amino-5-formylbenzonitrile is an organic compound characterized by the presence of an amino group, a formyl group, and a nitrile group. Its molecular formula is C8H6N2O, and it has a molecular weight of approximately 146.15 g/mol . The compound is typically presented as a yellow to brown powder and is soluble in organic solvents. It is known for its reactivity due to the functional groups it contains, which allow it to participate in various

There is no documented information on the specific mechanism of action of 2-Amino-5-formylbenzonitrile in biological systems.

: Recent studies have shown that this compound can engage in electrochemical-induced cascade reactions with anilines to form isoindolinones, demonstrating its versatility in synthetic organic chemistry .
  • Reactions with Amines: It reacts readily with amines to form imines or other nitrogen-containing compounds, which can be useful in synthesizing more complex molecules.
  • Research indicates that 2-Amino-5-formylbenzonitrile exhibits biological activity relevant to medicinal chemistry. It has been studied as a potential precursor for compounds that act on the central nervous system, particularly as acetylcholinesterase inhibitors . These properties suggest its potential use in developing treatments for neurodegenerative diseases.

    Several methods exist for synthesizing 2-Amino-5-formylbenzonitrile:

    • From Benzonitrile Derivatives: One common approach involves the reaction of benzonitrile derivatives with formic acid or formaldehyde under acidic conditions.
    • Electrochemical Methods: Recent advancements have introduced electrochemical methods for synthesizing derivatives from related compounds, enhancing efficiency and selectivity .
    • Conventional Organic Synthesis: Traditional methods may involve multi-step processes including nitration, reduction, and formylation of suitable precursors.

    The applications of 2-Amino-5-formylbenzonitrile span various fields:

    • Pharmaceuticals: It serves as a building block in the synthesis of biologically active compounds and pharmaceuticals.
    • Material Science: The compound is utilized in creating materials with specific electronic or optical properties due to its functional groups.
    • Organic Synthesis: It acts as an intermediate in synthesizing complex organic molecules, including heterocycles.

    Studies have highlighted the interactions of 2-Amino-5-formylbenzonitrile with various biological targets. Its role as an acetylcholinesterase inhibitor suggests interactions at neurotransmitter sites, potentially influencing cognitive functions. Additionally, its reactivity with nucleophiles indicates that it could interact with numerous biological macromolecules .

    Similar Compounds: Comparison with Other Compounds

    Several compounds share structural similarities with 2-Amino-5-formylbenzonitrile. Here are some notable examples:

    Compound NameMolecular FormulaKey Features
    2-Amino-5-fluorobenzonitrileC7H5FN2Contains fluorine; used in organometallic chemistry .
    4-Amino-3-formylbenzonitrileC8H7N2OSimilar functional groups but different positioning; potential use in drug synthesis.
    3-Amino-4-formylbenzonitrileC8H7N2OSimilar reactivity; used in synthesizing heterocyclic compounds.

    Uniqueness of 2-Amino-5-formylbenzonitrile

    The uniqueness of 2-Amino-5-formylbenzonitrile lies in its specific arrangement of functional groups (amine, formyl, nitrile) that facilitate diverse chemical transformations while also presenting significant biological activity. Its ability to act as a precursor for various complex molecules distinguishes it from other similar compounds.

    XLogP3

    1

    GHS Hazard Statements

    The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
    H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
    H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
    H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

    Pictograms

    Irritant

    Irritant

    Wikipedia

    2-Amino-5-formylbenzonitrile

    Dates

    Modify: 2023-08-15

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